What is the CAS number for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride
What is the CAS number for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride
A Technical Guide to 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, a chiral piperazine derivative of significant interest in medicinal chemistry. While a specific CAS number for this hydrochloride salt is not prominently listed in public databases, this document details its chemical identity, outlines a robust synthetic pathway, presents its physicochemical properties, and explores its established and potential applications in drug development, particularly in the context of neuroscience. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.
Chemical Identity and Structure
2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride is the hydrochloride salt of the parent compound, 2-[(2S)-2-methylpiperazin-1-yl]acetic acid. The core structure features a piperazine ring substituted at the 1-position with an acetic acid moiety and at the 2-position with a methyl group in the (S)-configuration. The presence of the chiral center at the 2-position of the piperazine ring is crucial for its specific biological activity.
Molecular Formula: C₇H₁₅ClN₂O₂ Molecular Weight: 206.66 g/mol IUPAC Name: 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride
The hydrochloride salt form is typically used to improve the compound's solubility and stability for research and potential pharmaceutical applications.
Physicochemical Properties
The physicochemical properties of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride are critical for its handling, formulation, and pharmacokinetic profile. The data presented in Table 1 are predicted based on the structure and available data for similar piperazine derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClN₂O₂ | - |
| Molecular Weight | 206.66 g/mol | - |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in water and polar organic solvents | Predicted |
| pKa | (Predicted) ~3-4 (carboxylic acid), ~8-9 (piperazine nitrogens) | Predicted |
| LogP | (Predicted) < 0 | Predicted |
Synthesis and Manufacturing
The synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride can be achieved through a multi-step process starting from commercially available chiral precursors. The following protocol describes a common and efficient synthetic route.
Experimental Protocol: Synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid
This synthesis involves the N-alkylation of (S)-2-methylpiperazine with a suitable two-carbon electrophile bearing a protected carboxylic acid, followed by deprotection.
Step 1: N-Alkylation of (S)-3-methyl-1-(triphenylmethyl)piperazine
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To a solution of (S)-3-methyl-1-(triphenylmethyl)piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
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To this mixture, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, ethyl 2-[(2S)-2-methyl-4-(triphenylmethyl)piperazin-1-yl]acetate.
Step 2: Deprotection and Hydrolysis
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Dissolve the crude product from Step 1 in a mixture of a suitable organic solvent (e.g., methanol or dioxane) and aqueous hydrochloric acid (e.g., 6M HCl).
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Heat the reaction mixture to reflux for 2-4 hours to effect both the removal of the trityl protecting group and the hydrolysis of the ethyl ester.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.
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The resulting aqueous solution contains 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride. Lyophilization or careful evaporation of the water will yield the desired product as a solid.
Caption: Mechanism of GlyT-1 inhibition by 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride.
Other Potential Applications
The versatility of the piperazine scaffold suggests that 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride could serve as a valuable building block for the synthesis of a wide range of other biologically active molecules. Its bifunctional nature (secondary amine and carboxylic acid) allows for diverse chemical modifications to explore different therapeutic targets.
Safety and Handling
As a hydrochloride salt of a piperazine derivative, 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride should be handled with appropriate precautions in a laboratory setting. It is expected to be an irritant to the eyes, skin, and respiratory system.
General Handling Precautions:
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Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
Conclusion
2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride is a chiral molecule with significant potential in drug discovery, particularly in the development of GlyT-1 inhibitors for the treatment of central nervous system disorders. This technical guide provides a foundational understanding of its synthesis, properties, and applications. Further research into its biological activity and optimization of its structure could lead to the development of novel and effective therapeutics.
References
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Smith, G., Ruhland, T., Mikkelsen, G., Andersen, K., Christoffersen, C. T., Alifrangis, L. H., ... & Brandt, G. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 14(15), 4027-4030. [Link]
![Chemical structure of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride](https://i.imgur.com/8a6B2Z3.png)
